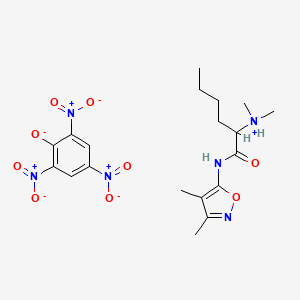

2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate

Description

2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a synthetic organic compound characterized by its isoxazole core substituted with dimethyl groups at the 3- and 4-positions and a hexanamide side chain modified with a dimethylamino group. The picrate moiety (a salt formed with picric acid) enhances its stability and facilitates crystallization for analytical purposes.

Properties

CAS No. |

94440-40-1 |

|---|---|

Molecular Formula |

C19H26N6O9 |

Molecular Weight |

482.4 g/mol |

IUPAC Name |

[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-dimethylazanium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C13H23N3O2.C6H3N3O7/c1-6-7-8-11(16(4)5)12(17)14-13-9(2)10(3)15-18-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,6-8H2,1-5H3,(H,14,17);1-2,10H |

InChI Key |

KZEHVFUOOTZBAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation

- The carboxylic acid derivative of hexanoic acid or a protected form is activated using carboxylic acid activators such as di-tert-butyl dicarbonate or isobutyl chloroformate .

- The activated intermediate is then reacted with 3,4-dimethyl-5-isoxazolyl amine under controlled temperatures (typically 0°C to 50°C) in solvents such as tetrahydrofuran (THF) , dimethylformamide (DMF) , or methylene chloride .

- Bases like triethylamine or pyridine are used to scavenge the acid by-products and promote amide bond formation.

- Reaction times range from 12 to 18 hours until completion, monitored by chromatographic or spectroscopic methods.

Introduction of the Dimethylamino Group

- The amide intermediate undergoes reduction to convert the amide or ester functionalities into amines or alcohols.

- Common reducing agents include lithium aluminum hydride (LiAlH4) , borane-tetrahydrofuran complex , or sodium borohydride in the presence of trimethylsilyl chloride .

- Reduction can be performed as a global single-step or a two-stage process:

- First, ester reduced to alcohol.

- Second, amide reduced to amine.

- The resulting amine is then alkylated or directly converted to the dimethylamino derivative.

- Reaction temperatures are maintained between 30°C and 65°C for 12 to 16 hours.

Formation of Picrate Salt

- The free base amine is reacted with picric acid (2,4,6-trinitrophenol) in an organic solvent such as chloroform or ethyl alcohol .

- The reaction is typically done at room temperature with stirring for several hours until the picrate salt precipitates.

- The salt is isolated by filtration and recrystallized to obtain pure This compound .

- This step improves the compound’s physicochemical properties such as solubility and stability.

Experimental Conditions Summary Table

| Step | Reagents/Conditions | Solvents | Temperature Range | Time | Notes |

|---|---|---|---|---|---|

| Amide formation | Carboxylic acid activator (e.g., di-tert-butyl dicarbonate), 3,4-dimethyl-5-isoxazolyl amine, base (triethylamine) | THF, DMF, methylene chloride | 0°C to 50°C | 12–18 hours | Controlled addition, inert atmosphere preferred |

| Reduction to amine | Lithium aluminum hydride or borane complexes, trimethylsilyl chloride | THF, ether | 30°C to 65°C | 12–16 hours | Two-stage reduction preferred for selectivity |

| Salt formation with picric acid | Picric acid, free base amine | Chloroform, ethanol | Room temperature (20–25°C) | Several hours | Crystallization enhances purity |

Physicochemical and Analytical Data

- The compound’s structure is confirmed by NMR spectroscopy , mass spectrometry , and elemental analysis .

- Spectroscopic data show characteristic signals for the isoxazole ring methyl groups, the dimethylamino group, and amide protons.

- The picrate salt exhibits enhanced crystallinity, suitable for X-ray crystallography, confirming the molecular conformation and salt formation.

- Solubility and lipophilicity data indicate moderate water solubility and increased lipophilicity compared to the free base, consistent with picrate salt formation enhancing bioavailability aspects.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the isoxazole ring.

Reduction: Reduction reactions may target the carbonyl group in the hexanamide backbone.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides may be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: May be studied for its biological activity or as a tool in biochemical research.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

- Structure : Aryl amide with dichlorophenyl and propanamide groups.

- Use : Herbicide targeting acetyl-CoA carboxylase in weeds.

- Comparison: Unlike the target compound, propanil lacks an isoxazole ring and dimethylamino group, resulting in distinct solubility and bioactivity. Propanil’s chlorine substituents enhance electrophilicity, whereas the dimethylamino group in the target compound may improve membrane permeability .

N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide (Isoxaben)

- Structure : Isoxazole-linked benzamide with bulky alkyl and methoxy groups.

- Use : Cellulose biosynthesis inhibitor in pre-emergent herbicides.

- Comparison: Both compounds share an isoxazole ring substituted at the 5-position. However, isoxaben’s benzamide group and bulky alkyl chain confer higher soil persistence, whereas the target compound’s hexanamide chain and dimethylamino group may enhance systemic mobility in plants .

Pharmacologically Relevant Isoxazole Derivatives

3-(p-Chlorophenyl)-5-(Diethylaminomethyl)Isoxazole Hydrochloride

- Structure: Isoxazole with chlorophenyl and diethylaminomethyl groups.

- Use : Antifungal or antibacterial agent (exact use unspecified).

- Comparison: The chlorophenyl group increases electrophilic reactivity, while the dimethylamino group in the target compound offers stronger basicity. This difference likely alters receptor-binding profiles and metabolic stability .

Thiourea-Based Dimethylamino Derivatives

N-[(1S,2S)-2-(Dimethylamino)-1,2-Diphenylethyl]-N′-Phenanthrenyl Thiourea

- Structure: Thiourea with dimethylamino and polycyclic aromatic groups.

- Comparison: The thiourea moiety in this compound provides stronger hydrogen-bonding capacity compared to the amide group in the target compound.

Key Research Findings and Data Gaps

| Property | 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide Picrate | Propanil | Isoxaben |

|---|---|---|---|

| Molecular Weight | Not explicitly reported | 218.08 g/mol | 413.42 g/mol |

| Core Functional Groups | Isoxazole, dimethylamino, hexanamide, picrate | Dichlorophenyl, amide | Isoxazole, benzamide |

| Bioactivity | Hypothesized neuroactivity or herbicidal action | Herbicide | Herbicide |

| Solubility | Likely low (picrate salt improves crystallinity) | Moderate in water | Low in water |

Notes:

- Limited peer-reviewed data exist on the target compound’s exact mechanism, toxicity, or efficacy. Its picrate form suggests utility in analytical chemistry (e.g., crystallography or spectroscopy) rather than direct field applications.

- Structural analogs like isoxaben and propanil highlight the importance of substituent positioning for agrochemical activity, but the dimethylamino group in the target compound introduces unique pharmacokinetic properties requiring further study .

Biological Activity

2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of isoxazole and amide structures, which are known for various pharmacological properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an anticancer agent, neuroprotective effects, and interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives similar to 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

The neuroprotective properties of isoxazole derivatives have been explored in the context of neurodegenerative diseases. Compounds structurally related to 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide have shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

The proposed mechanism of action for 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide involves:

- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.

- Antioxidant Activity : It may reduce reactive oxygen species (ROS), thereby protecting neuronal cells from damage.

Case Studies

- Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth compared to standard chemotherapeutic agents.

- In Vivo Studies : Further investigations are recommended to evaluate the efficacy of this compound in animal models of cancer and neurodegenerative diseases to establish its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions, starting with N-protected amino acids or isoxazole derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt under inert conditions (e.g., nitrogen atmosphere) .

- Picrate salt formation : React the free base with picric acid in ethanol, followed by crystallization .

- Purity validation : Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural elucidation : ¹H/¹³C NMR (for substituent positioning) and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass confirmation : High-Resolution Mass Spectrometry (HRMS) in ESI+ mode to verify molecular ion peaks .

- Purity protocols : Pair HPLC with UV-Vis detection (λ = 254 nm) and derivatization methods (e.g., hydrazine-based reagents for trace aldehyde detection) .

Q. How should researchers design initial bioactivity screens for this compound?

- Methodological Answer :

- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .

- Cellular models : Use immortalized cell lines (e.g., HEK293) for cytotoxicity profiling (IC₅₀ determination via MTT assays) .

- Control groups : Include positive controls (e.g., staurosporine for apoptosis) and solvent-only controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be obtained under varying conditions?

- Methodological Answer :

- Kinetic studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy for real-time analysis of amide bond hydrolysis .

- Computational modeling : Use Density Functional Theory (DFT) to predict electron density maps for the isoxazole ring, identifying nucleophilic/electrophilic sites .

- Isotopic labeling : Incorporate ¹⁵N or ²H isotopes in the dimethylamino group to track reaction pathways via NMR .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?

- Methodological Answer :

- Standardize assay conditions : Control pH (7.4 ± 0.2), temperature (37°C), and solvent concentration (DMSO ≤0.1%) to minimize variability .

- Cross-lab validation : Collaborate to replicate studies using identical batches and protocols .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from disparate sources .

Q. How can this compound’s mechanism be linked to existing pharmacological or chemical theories?

- Methodological Answer :

- Receptor docking studies : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., G-protein-coupled receptors) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituting the isoxazole ring with oxadiazole) to identify critical pharmacophores .

- Theoretical alignment : Frame results within the "lock-and-key" model or transition-state theory to explain selectivity or catalytic behavior .

Q. What advanced methodologies enable comparative analysis with structurally similar compounds?

- Methodological Answer :

- Crystallography : Solve X-ray structures to compare bond lengths and angles with analogs (e.g., 5-phenylisoxazole derivatives) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability differences (e.g., decomposition temperatures) .

- In silico libraries : Build QSAR models using PubChem data to predict novel derivatives with enhanced properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.